Fmoc-Gly(allyl)-OH

描述

BenchChem offers high-quality Fmoc-Gly(allyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Gly(allyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

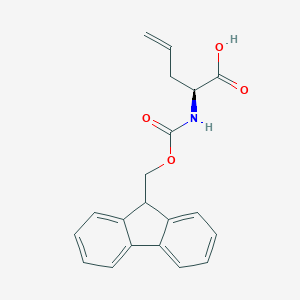

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370318 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146549-21-5 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly(allyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly(allyl)-OH is a pivotal amino acid derivative for advanced peptide synthesis and the development of novel therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols necessary for its effective use. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Critically, the allyl group on the side chain offers a unique modality for post-synthetic modification, enabling the creation of complex peptide architectures such as cyclic and stapled peptides. This allyl group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc group, meaning it can be selectively removed under specific, mild conditions.[1][2]

Core Chemical and Physical Properties

Fmoc-Gly(allyl)-OH is a white to off-white crystalline powder.[2] Its properties can vary slightly based on its stereochemistry (L-form, D-form, or DL-racemic mixture). The most commonly utilized form in peptide synthesis is the L-enantiomer, (S)-2-(Fmoc-amino)-4-pentenoic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of Fmoc-L-Gly(allyl)-OH.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₉NO₄ | [3][4] |

| Molecular Weight | 337.37 g/mol | [4] |

| CAS Number | 146549-21-5 (L-form) | [4] |

| 170642-28-1 (D-form) | [2] | |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 134-140 °C | [4] |

| Purity (HPLC) | ≥98.0% | [4] |

| Optical Rotation [α]²⁰D | -8 ± 2 ° (c=1 in DMF) (L-form) | |

| -9 ± 5 ° (c=1 in DMF) (D-form) | [2] | |

| Storage Temperature | 2-8°C | [4] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. While comprehensive quantitative data for Fmoc-Gly(allyl)-OH across a wide range of solvents is not extensively published, the following table provides a summary of its known solubility characteristics and those of similar Fmoc-amino acids.

| Solvent | Solubility | Notes | References |

| DMSO | 100 mg/mL (296.40 mM) | Requires ultrasonic assistance. | [5] |

| DMF | Good to Excellent | Standard solvent for SPPS; most Fmoc-amino acids are highly soluble. | [6] |

| NMP | Good to Excellent | Often has higher solvating power than DMF, especially for hydrophobic sequences. | [6] |

| DCM | Limited | Generally not a good solvent for Fmoc-amino acids but used for washing steps. | [6] |

| PolarClean | >0.4 M | A greener solvent alternative where most Fmoc-amino acids show high solubility. | [7] |

Key Applications in Research and Drug Development

The unique structure of Fmoc-Gly(allyl)-OH makes it a valuable tool in several areas of biochemical and pharmaceutical research.

-

Peptide Synthesis: It serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis, allowing for the precise incorporation of a functionalizable side chain.[2]

-

Drug Development: The allyl group is instrumental in designing peptide-based drugs with enhanced stability and bioavailability. It allows for modifications that can improve proteolytic resistance and pharmacokinetic profiles.[2]

-

Bioconjugation: The allyl side chain provides a reactive handle for bioconjugation, enabling the attachment of peptides to other biomolecules, surfaces, or drug delivery systems.[8]

-

Synthesis of Cyclic and Stapled Peptides: This is a primary application. The orthogonal nature of the allyl group allows for its selective deprotection on-resin, followed by intramolecular cyclization or stapling to create constrained peptides with improved biological activity and stability.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of Fmoc-Gly(allyl)-OH into a peptide sequence follows the standard Fmoc-SPPS workflow.

On-Resin Deprotection of the Allyl Group

The selective removal of the allyl side-chain protecting group is crucial for subsequent modifications. This is typically achieved using a palladium(0) catalyst.

Materials:

-

Peptidyl-resin containing the Gly(allyl) residue

-

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Formic Acid/Diethylamine)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Protocol (using Pd(PPh₃)₄ and Phenylsilane):

-

Swell the peptidyl-resin in anhydrous, degassed DCM for 20-30 minutes under an inert atmosphere.

-

Drain the solvent.

-

Prepare a deprotection solution containing Pd(PPh₃)₄ (approx. 0.2 equivalents relative to the resin loading) and Phenylsilane (approx. 20 equivalents) in anhydrous DCM.

-

Add the deprotection solution to the resin.

-

Gently agitate the mixture at room temperature for 2 hours, protected from light.

-

Drain the reaction vessel and collect the filtrate.

-

Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (2x), and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2x) to remove residual palladium.

-

Finally, wash the resin with DMF (3x) and DCM (3x). The newly exposed side-chain carboxyl group is now ready for further modification (e.g., cyclization).

Workflow for On-Resin Peptide Cyclization

Fmoc-Gly(allyl)-OH is often used to synthesize side-chain-to-side-chain or head-to-tail cyclic peptides. The following workflow illustrates this process.

Application Example: Targeting the GSK-3β Signaling Pathway

While Fmoc-Gly(allyl)-OH itself is a building block, the peptides synthesized using it can be designed to interact with specific biological targets. For example, hydrocarbon-stapled peptides, which can be synthesized using olefin-bearing amino acids like Fmoc-allyl-glycine derivatives, are used to stabilize alpha-helical structures critical for protein-protein interactions.

A double-stapled peptide was developed to target and inhibit phosphorylated Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key enzyme in various signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism. Its dysregulation is implicated in diseases like Alzheimer's and cancer.[9]

The diagram below illustrates a simplified view of the PI3K/Akt/GSK-3β signaling pathway, a common pathway where GSK-3β is a downstream effector.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fmoc-Gly(allyl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Gly(allyl)-OH, a key building block in modern peptide chemistry. It details the compound's structure, chemical properties, and provides comprehensive experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development, offering the detailed information necessary for the successful application of this versatile amino acid derivative.

Core Compound Structure and Properties

Fmoc-Gly(allyl)-OH, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a derivative of the amino acid glycine (B1666218). It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a unique allyl group on the side chain. This combination of features makes it a valuable tool for the synthesis of complex peptides and peptidomimetics.[1][2][3][4][5] The Fmoc group provides a base-labile protecting strategy essential for SPPS, while the allyl side chain offers a site for orthogonal chemical modifications.

The fundamental properties of Fmoc-L-Gly(allyl)-OH are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO₄[1][6] |

| Molecular Weight | 337.37 g/mol [1][6] |

| CAS Number (L-form) | 146549-21-5[1][7] |

| CAS Number (D-form) | 170642-28-1[3] |

| Appearance | White to off-white powder or crystals[7] |

| Melting Point | 134-140 °C[7] |

| Solubility | Soluble in common organic solvents such as DMF and DMSO. |

| Storage | 2-8°C[7] |

Synthesis of Fmoc-Gly(allyl)-OH

The synthesis of Fmoc-Gly(allyl)-OH is a two-step process that begins with the synthesis of the unprotected amino acid, L-allylglycine, followed by the protection of the amino group with an Fmoc moiety.

Synthesis of L-Allylglycine

A common method for the synthesis of L-allylglycine involves the alkylation of a glycine enolate equivalent with allyl bromide. Chiral auxiliaries are often employed to ensure the stereospecific formation of the L-enantiomer.

Experimental Protocol: Synthesis of L-Allylglycine

-

Materials: Diethyl acetamidomalonate, sodium ethoxide, allyl bromide, hydrochloric acid.

-

Procedure:

-

Diethyl acetamidomalonate is reacted with sodium ethoxide in absolute ethanol (B145695) to generate the corresponding enolate.

-

Allyl bromide is added to the reaction mixture, and the solution is refluxed to facilitate the alkylation of the malonate.

-

The resulting diethyl allylacetamidomalonate is then hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid.

-

The crude L-allylglycine is purified by recrystallization.

-

Fmoc Protection of L-Allylglycine

Once L-allylglycine is obtained, the amino group is protected using Fmoc-chloride or Fmoc-succinimide.

Experimental Protocol: Fmoc Protection of L-Allylglycine

-

Materials: L-allylglycine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate, dioxane, water, diethyl ether, hydrochloric acid.

-

Procedure:

-

L-allylglycine is dissolved in a 10% solution of sodium bicarbonate in water.

-

The solution is cooled in an ice bath, and a solution of Fmoc-Cl in dioxane is added dropwise with vigorous stirring.

-

The reaction mixture is stirred overnight at room temperature.

-

The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

The aqueous layer is acidified to a pH of 2 with 1 M HCl, leading to the precipitation of the Fmoc-protected amino acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Fmoc-Gly(allyl)-OH.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly(allyl)-OH is a versatile building block for SPPS, enabling the introduction of an orthogonally protected functional handle into the peptide chain. The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is illustrated below.

Caption: General workflow for the incorporation of Fmoc-Gly(allyl)-OH in SPPS.

Detailed SPPS Protocol

Experimental Protocol: Incorporation of Fmoc-Gly(allyl)-OH into a Peptide Sequence

-

Materials: Rink Amide resin, 20% piperidine in N,N-dimethylformamide (DMF), Fmoc-Gly(allyl)-OH, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIEA), DMF.

-

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid.

-

Washing: The resin is thoroughly washed with DMF (5 times) to remove piperidine and byproducts.

-

Coupling: A solution of Fmoc-Gly(allyl)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF is prepared and added to the resin. The reaction is allowed to proceed for 2 hours at room temperature with gentle agitation.

-

Washing: The coupling solution is drained, and the resin is washed with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents. The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

-

On-Resin Modification of the Allyl Side Chain

The allyl group of the incorporated allylglycine residue serves as a versatile handle for various on-resin chemical modifications, enabling the synthesis of complex peptide structures such as cyclic peptides and peptidomimetics.

On-Resin Allyl Deprotection

The allyl group can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: On-Resin Allyl Deprotection

-

Materials: Peptide-resin containing an allylglycine residue, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], phenylsilane (B129415) (PhSiH₃), dichloromethane (DCM).

-

Procedure:

-

The peptide-resin is swelled in DCM under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM is added to the resin.

-

The reaction is gently agitated for 2 hours at room temperature.

-

The resin is washed thoroughly with DCM, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), and finally with DMF and DCM.

-

On-Resin Cyclization

Following allyl deprotection, the newly exposed functional group on the side chain can be reacted with another functional group on the peptide to form a cyclic structure. The workflow below illustrates the on-resin cyclization of a peptide containing an allylglycine residue.

Caption: Workflow for on-resin peptide cyclization utilizing an allylglycine residue.

Conclusion

Fmoc-Gly(allyl)-OH is a highly valuable and versatile building block for advanced peptide synthesis. Its unique structure allows for the straightforward incorporation of a reactive handle into peptide chains, which can be subsequently modified to generate complex architectures such as cyclic and branched peptides. The detailed protocols provided in this guide are intended to facilitate the effective use of Fmoc-Gly(allyl)-OH in research and development, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]

- 6. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]

(S)-2-(Fmoc-amino)-4-pentenoic Acid: A Technical Guide to its Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Fmoc-amino)-4-pentenoic acid, also known as Fmoc-L-allylglycine or Fmoc-(S)-2-(4-pentenyl)alanine, is a non-natural amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structure, featuring a terminal alkene on the side chain, makes it a key building block for the synthesis of "stapled peptides." These are synthetic peptides with a reinforcing hydrocarbon bridge that locks them into a specific, often helical, conformation. This structural constraint can lead to significantly improved biological activity, metabolic stability, and cell permeability compared to their linear counterparts.

This technical guide provides an in-depth overview of the applications of (S)-2-(Fmoc-amino)-4-pentenoic acid, with a focus on its use in the synthesis of stapled peptides. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block to create novel peptide-based therapeutics and research tools.

Core Applications: Stapled Peptides

The primary application of (S)-2-(Fmoc-amino)-4-pentenoic acid is in the construction of stapled peptides. The terminal alkene on its side chain serves as a reactive handle for ring-closing metathesis (RCM), a powerful chemical reaction that forms a carbon-carbon double bond. When two molecules of (S)-2-(Fmoc-amino)-4-pentenoic acid (or one molecule in combination with another olefin-bearing amino acid) are incorporated into a peptide sequence at specific positions (commonly i and i+4 or i and i+7), the RCM reaction can be used to create a covalent hydrocarbon bridge, or "staple," between their side chains.

This stapling strategy has been successfully employed to stabilize the α-helical secondary structure of peptides, which is often crucial for their interaction with biological targets. Stapled peptides have shown promise in targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.

Key Advantages of Stapled Peptides:

-

Enhanced Helicity: The hydrocarbon staple pre-organizes the peptide into an α-helical conformation, reducing the entropic penalty upon binding to its target.

-

Increased Proteolytic Resistance: The staple can shield the peptide backbone from enzymatic degradation, leading to a longer half-life in biological systems.

-

Improved Cell Permeability: The introduction of the hydrophobic staple can enhance the ability of the peptide to cross cell membranes.

-

Higher Target Affinity and Specificity: By locking the peptide in its bioactive conformation, stapling can lead to increased binding affinity and specificity for the target protein.

Data Presentation: Synthesis of Stapled Peptides

The following tables summarize quantitative data from the synthesis of representative stapled peptides utilizing (S)-2-(Fmoc-amino)-4-pentenoic acid.

| Peptide Target | Stapling Positions | Overall Yield (%) | Purity (%) | Reference |

| ACE2-derived peptide (anti-SARS-CoV-2) | i, i+4 | 15 | >95 (HPLC) | [1] |

| p53-derived peptide (anti-cancer) | i, i+7 | Not explicitly stated | >90 (HPLC) | [2] |

| BID BH3 mimetic (pro-apoptotic) | i, i+4 or i, i+7 | Not explicitly stated | Not explicitly stated | [3] |

Experimental Protocols

The synthesis of a stapled peptide using (S)-2-(Fmoc-amino)-4-pentenoic acid involves three main stages: solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and final cleavage and purification.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a Rink Amide resin. The procedure can be adapted for automated synthesizers.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids, including (S)-2-(Fmoc-amino)-4-pentenoic acid

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fritted syringe or peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating (S)-2-(Fmoc-amino)-4-pentenoic acid at the desired positions.

On-Resin Ring-Closing Metathesis (RCM)

Materials:

-

Peptide-resin with two incorporated (S)-2-(amino)-4-pentenoic acid residues

-

Grubbs' 1st or 2nd generation catalyst

-

Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Resin Preparation: After the final amino acid coupling, wash the peptide-resin thoroughly with DCM and dry it under vacuum for 1-2 hours.

-

Catalyst Addition: Swell the resin in anhydrous and degassed DCE or DCM under an inert atmosphere (Nitrogen or Argon). Add the Grubbs' catalyst (typically 10-20 mol% relative to the peptide) dissolved in a small amount of the same solvent.

-

Reaction: Gently agitate the reaction mixture at room temperature or with gentle heating (30-40 °C) for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and methanol (B129727) to remove all traces of the ruthenium catalyst.

Cleavage from Resin and Deprotection

Materials:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Drying: Dry the resin thoroughly after the RCM and washing steps.

-

Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum.

Purification

The crude stapled peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow for Stapled Peptide Synthesis

Caption: Workflow for the synthesis of stapled peptides.

Logical Relationship of Stapled Peptide Properties

Caption: Benefits of peptide stapling.

Conclusion

(S)-2-(Fmoc-amino)-4-pentenoic acid is a critical reagent for the synthesis of stapled peptides, a promising class of molecules for targeting difficult protein-protein interactions. The ability to introduce a hydrocarbon staple imparts favorable pharmacological properties, including enhanced structural stability, resistance to degradation, and improved cellular uptake. This technical guide provides a foundational understanding of the applications and methodologies associated with this important building block, empowering researchers to explore the exciting potential of stapled peptides in drug discovery and chemical biology.

References

A Technical Guide to the Synthesis of Fmoc-L-2-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-allylglycine is a non-canonical amino acid of significant interest in peptide chemistry and drug discovery. The presence of the allyl group in its side chain provides a versatile handle for post-synthetic modifications, such as peptide macrocyclization, cross-metathesis, and the introduction of labels or other functionalities.[1] This guide provides an in-depth overview of the primary synthetic routes to obtain Fmoc-L-2-allylglycine, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies at a Glance

The synthesis of Fmoc-L-2-allylglycine can be broadly categorized into two main approaches:

-

Direct Fmoc protection of L-allylglycine: This is a straightforward method for researchers who have access to the chiral precursor, L-allylglycine.

-

Asymmetric synthesis from achiral precursors: These methods build the chiral center during the synthesis, offering more control over stereochemistry and often starting from more readily available materials like glycine (B1666218) derivatives.

This guide will detail a prominent method for each of these strategies.

Method 1: Direct Fmoc Protection of L-Allylglycine

This method is efficient if L-allylglycine is commercially available or has been previously synthesized. The core of this approach is the protection of the amino group of L-allylglycine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol

Synthesis of Fmoc-L-allylglycine from L-allylglycine [2]

-

Materials:

-

L-Allylglycine (5.00 g, 43.5 mmol)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (14.60 g, 43.3 mmol)

-

Sodium bicarbonate (NaHCO₃) (18.20 g, 0.22 mol)

-

Water

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a suitable flask, dissolve L-allylglycine and sodium bicarbonate in a 1:1 mixture of acetone and water (200 mL).

-

To this stirred solution, add Fmoc-OSu.

-

Allow the reaction to stir at room temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with two portions of diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with three portions of ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure Fmoc-L-allylglycine.

-

Synthetic Pathway

Figure 1. Direct Fmoc protection of L-allylglycine.

Method 2: Asymmetric Synthesis via Alkylation of a Chiral Glycine Equivalent

While a direct synthesis for Fmoc-L-2-allylglycine using this method is less commonly detailed in a single procedure, the synthesis of the closely related N-Boc-allylglycine methyl ester provides a well-documented and adaptable protocol.[1][3][4] The resulting product can then be converted to the desired Fmoc-protected amino acid through standard deprotection and reprotection steps.

Experimental Protocol

This protocol is adapted from the synthesis of N-Boc-allylglycine methyl ester and outlines the key steps.[1][3][4]

Part A: Synthesis of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate [3][4]

-

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Iodine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve triphenylphosphine and imidazole in DCM.

-

Cool the solution to 0°C and add iodine portion-wise.

-

Add a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the product by column chromatography.

-

Part B: Zinc-mediated Palladium-catalyzed Cross-coupling [1][3][4]

-

Materials:

-

tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

Zinc dust

-

Chlorotrimethylsilane (TMS-Cl)

-

N,N-Dimethylformamide (DMF)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

tri(o-tolyl)phosphine

-

Vinyl bromide (1 M in THF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride

-

-

Procedure:

-

Activate zinc dust with 1,2-dibromoethane in DMF at 60°C.

-

Cool to room temperature and add TMS-Cl.

-

Add a solution of the iodo-carbamate from Part A in DMF and heat to 35°C to facilitate zinc insertion.

-

Cool the resulting organozinc reagent to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine.

-

Cool the mixture to -78°C and add vinyl bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product to obtain N-Boc-L-allylglycine methyl ester.

-

Part C: Conversion to Fmoc-L-2-allylglycine

-

Procedure:

-

Boc Deprotection: Treat the N-Boc-L-allylglycine methyl ester with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group.

-

Saponification: Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Fmoc Protection: Following the general procedure outlined in Method 1, protect the resulting L-allylglycine with Fmoc-OSu.

-

Synthetic Workflow

Figure 2. Asymmetric synthesis workflow for Fmoc-L-2-allylglycine.

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic transformations. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Direct Fmoc Protection | L-Allylglycine | Fmoc-L-2-allylglycine | ~85-95 | [2] |

| Iodination of N-Boc-L-serine methyl ester | N-Boc-L-serine methyl ester | Iodo-carbamate intermediate | 82 | [3][4] |

| Zinc-mediated Palladium-catalyzed Cross-coupling | Iodo-carbamate intermediate | N-Boc-L-allylglycine methyl ester | ~70-80 | [3][4] |

Conclusion

The synthesis of Fmoc-L-2-allylglycine is achievable through multiple synthetic routes. For laboratories with access to the chiral precursor, direct Fmoc protection of L-allylglycine offers a high-yielding and straightforward approach. For situations requiring a de novo synthesis, the asymmetric alkylation of a glycine equivalent, followed by functional group manipulations, provides a robust, albeit more lengthy, alternative. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for their peptide synthesis and drug discovery endeavors.

References

An In-depth Technical Guide to Fmoc-L-Allylglycine for Researchers and Drug Development Professionals

Fmoc-L-allylglycine is a pivotal building block in modern peptide synthesis, offering a unique combination of the widely utilized Fmoc protecting group and a versatile allyl side chain. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications for scientists and professionals in drug development.

Core Physical and Chemical Properties

Fmoc-L-allylglycine is a white to off-white crystalline powder.[1] Its core properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][2] |

| Molecular Weight | 337.37 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [1][3] |

| Melting Point | 136 - 139 °C | [1] |

| Optical Rotation | [α]²⁰/D = -8 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥98.0% (HPLC) | [3] |

| CAS Number | 146549-21-5 | [1][2] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol (B129727). | [4] |

Spectroscopic Data

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of Fmoc-L-Allylglycine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show characteristic signals for the allyl group protons (vinyl and allylic protons), the α-proton of the amino acid, the protons of the fluorenyl group, and the methylene (B1212753) protons of the Fmoc linker.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid and the carbamate, the α-carbon, the carbons of the allyl side chain, and the numerous aromatic carbons of the fluorenyl group.

Expected FT-IR Spectral Data

The FT-IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching of the fluorenyl group.[7][8]

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 337.37.

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of Fmoc-L-Allylglycine are crucial for its effective application in research.

Synthesis of Fmoc-L-Allylglycine

This protocol outlines a general procedure for the N-terminal Fmoc protection of L-allylglycine.

Materials:

-

L-allylglycine

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve L-allylglycine and sodium bicarbonate in a mixture of acetone and water.

-

To this stirred solution, add a solution of Fmoc-OSu in acetone.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Fmoc-L-allylglycine.

Purification of Fmoc-L-Allylglycine

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0-5% methanol) is a common eluent system for purifying Fmoc-amino acids.

Recrystallization:

-

A common solvent system for recrystallization of Fmoc-amino acids is ethyl acetate/heptane or dichloromethane/hexane. Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the less polar solvent until turbidity is observed. Allow the solution to cool to induce crystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allylglycine is a valuable building block for introducing an allyl group into a peptide sequence via Fmoc-based SPPS.[9][10][11] The allyl group can then be used for post-synthetic modifications.

General Coupling Cycle:

-

Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc-piperidine adduct.

-

Coupling: Activate the carboxylic acid of Fmoc-L-allylglycine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in DMF. Add this activated amino acid solution to the resin to couple it to the free N-terminus of the peptide chain.

-

Washing: Wash the resin with DMF to remove any unreacted reagents.

-

Repeat this cycle to elongate the peptide chain.

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Signaling Pathways and Logical Relationships

The primary utility of Fmoc-L-allylglycine lies in its application in chemical synthesis rather than direct interaction with biological signaling pathways. The logical workflow for its use in SPPS and subsequent modification is a key aspect for researchers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]

- 7. dl-c-Allylglycine [webbook.nist.gov]

- 8. Fmoc-Gly-OH(29022-11-5) IR Spectrum [m.chemicalbook.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. peptide.com [peptide.com]

The Allyl Group in Fmoc-Protected Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the construction of complex peptides and related molecules. This technical guide delves into the critical role of the allyl group as a protecting moiety for Fmoc-protected glycine. We will explore its application in providing orthogonal protection to the carboxyl terminus, its chemical stability, and the mild conditions required for its removal. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for both the introduction and cleavage of the allyl group, quantitative data on reaction efficiencies, and visual representations of the key chemical pathways and workflows.

Introduction: The Principle of Orthogonal Protection

Modern peptide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during SPPS.[1] For the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications, an orthogonal protecting group strategy is essential.[2][3]

An orthogonal protecting group is one that can be selectively removed under conditions that do not affect other protecting groups present in the molecule. The allyl group, in the form of an allyl ester (OAll) for the C-terminus or allyloxycarbonyl (Alloc) for amine protection, serves as an excellent orthogonal partner to the Fmoc group.[4] The Fmoc group is removed under basic conditions (e.g., piperidine (B6355638) in DMF), while the allyl group is stable to these conditions. Conversely, the allyl group is cleaved under mild, palladium-catalyzed conditions that do not affect the Fmoc group.[5] This orthogonality allows for precise, site-specific deprotection and subsequent modification of the peptide chain.

The Role of the Allyl Group with Fmoc-Glycine

Fmoc-glycine is a fundamental building block in peptide synthesis.[6] When protected with an allyl ester at its C-terminus, it becomes Fmoc-Gly-OAll. This derivative is particularly useful in several advanced peptide synthesis strategies:

-

On-Resin Cyclization: The peptide chain can be assembled on a solid support, and then the C-terminal allyl group can be selectively removed to liberate a carboxylic acid. This free carboxyl group can then react with a deprotected side-chain amine (e.g., from a lysine (B10760008) residue) to form a cyclic peptide directly on the resin.

-

Convergent Peptide Synthesis: Protected peptide fragments can be synthesized, and the C-terminal allyl group of one fragment can be removed to allow for solution-phase ligation with another fragment.

-

Synthesis of Peptide Thioesters: The deprotected C-terminal carboxyl group can be activated and reacted with a thiol to generate a peptide thioester, a key intermediate in native chemical ligation.[7]

The use of an allyl group offers several advantages over other protecting groups:

-

Mild Deprotection Conditions: Cleavage is achieved with a palladium(0) catalyst under neutral or near-neutral conditions, which is compatible with most amino acid side chains and peptide bonds.[4]

-

High Efficiency: The deallylation reaction is typically high-yielding and proceeds to completion.[8]

-

No Cationic Intermediates: Unlike acid-labile protecting groups, the removal of the allyl group does not generate reactive carbocations that can lead to side reactions.

Experimental Protocols

Synthesis of Fmoc-Glycine Allyl Ester (Fmoc-Gly-OAll)

This protocol describes a general method for the esterification of Fmoc-glycine with allyl alcohol.

Materials:

-

Fmoc-Gly-OH

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Gly-OH (1 equivalent) and allyl alcohol (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford Fmoc-Gly-OAll as a white solid.

Expected Yield: 80-90%

Palladium-Catalyzed Deprotection of Fmoc-Glycine Allyl Ester

This protocol outlines the removal of the allyl ester from a peptide on a solid support.

Materials:

-

Fmoc-peptide-OAll resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger (see Table 1)

-

Dichloromethane (DCM), anhydrous and degassed

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-peptide-OAll resin in anhydrous, degassed DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Prepare the deallylation cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and phenylsilane (10-20 equivalents) in degassed DCM.

-

Add the deallylation cocktail to the resin.

-

Gently agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

-

The reaction is typically complete within 1-2 hours. It is often performed in two 30-minute intervals with fresh catalyst solution to ensure complete removal.

-

Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.[9]

-

Once the reaction is complete, drain the deallylation solution.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the palladium catalyst and scavenger byproducts.

Quantitative Data

The efficiency of the palladium-catalyzed deallylation is influenced by several factors, including the choice of catalyst, scavenger, solvent, and reaction conditions. The following table summarizes representative data from the literature.

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Conditions | Time | Yield/Completion | Reference |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | Microwave, 40°C | 2 x 5 min | >98% | [8] |

| Pd(PPh₃)₄ (0.3) | N-methylmorpholine/Acetic Acid | Chloroform | Room Temp | 20-60 min | >95% | Thermo Fisher Scientific |

| Pd(PPh₃)₄ (0.1) | Dimethylborane (DMB) (5) | DMF | Room Temp | 16 h | >99% | [10] |

| Pd₂(dba)₃/dppb (cat.) | N,N'-dimethylbarbituric acid | DCM | Room Temp | 30 min | Quantitative | Not specified |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (20) | DCM | Room Temp | 2 x 30 min | Complete | [11] |

Note: Yields and reaction times can vary depending on the specific peptide sequence and solid support.

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the key processes involved in the use of Fmoc-allyl-glycine in peptide synthesis.

Caption: Synthesis of Fmoc-Glycine Allyl Ester.

Caption: SPPS Workflow with On-Resin Allyl Deprotection.

Mechanism of Palladium-Catalyzed Deallylation (Tsuji-Trost Reaction)

The cleavage of the allyl ester proceeds via the Tsuji-Trost reaction mechanism.[3] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond and forming a π-allylpalladium(II) complex.[3]

-

Nucleophilic Attack: A nucleophile, which is the scavenger (e.g., phenylsilane), attacks the π-allyl complex. This can occur either at the central palladium atom or directly at one of the terminal carbons of the allyl moiety.

-

Reductive Elimination: The transfer of the allyl group to the scavenger occurs, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Caption: Mechanism of Palladium-Catalyzed Deallylation.

Conclusion

The use of an allyl protecting group for the C-terminus of Fmoc-glycine provides a powerful and versatile tool in the synthesis of complex peptides. Its orthogonality to the Fmoc group, coupled with the mild and efficient conditions for its removal, enables advanced synthetic strategies such as on-resin cyclization and fragment condensation. This technical guide has provided a detailed overview of the role of the allyl group, practical experimental protocols, and a summary of the quantitative aspects of the deprotection reaction. The provided diagrams offer a clear visual representation of the chemical processes involved. For researchers and professionals in peptide chemistry and drug development, a thorough understanding and application of this methodology are crucial for advancing the frontiers of peptide science.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Gly(allyl)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids and the selective modification of peptide side chains are cornerstones of modern peptide chemistry, enabling the development of novel therapeutics with enhanced stability and tailored biological activity. Among the versatile building blocks available for these purposes, N-α-Fmoc-N-γ-allyl-glycine (Fmoc-Gly(allyl)-OH) has emerged as a valuable tool. This in-depth technical guide provides a comprehensive literature review of the use of Fmoc-Gly(allyl)-OH in peptide synthesis, with a focus on its applications, experimental protocols, and the critical aspects of its handling.

Core Concepts: The Orthogonality of the Allyl Protecting Group

Fmoc-Gly(allyl)-OH is a derivative of glycine (B1666218) where the side chain is functionalized with an allyl group. The utility of this building block lies in the orthogonality of the allyl protecting group to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This means that the allyl group is stable under the basic conditions required for Fmoc-group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for the cleavage of tert-butyl-based side-chain protecting groups and the peptide from the resin (typically a trifluoroacetic acid (TFA) cocktail).[1] This unique stability allows for the selective deprotection of the allyl group at any stage of the synthesis, opening avenues for on-resin modifications such as cyclization and branching.

Applications in Peptide Chemistry

The primary application of Fmoc-Gly(allyl)-OH is in the synthesis of cyclic peptides .[2] On-resin cyclization is a preferred method as it can minimize the formation of oligomeric side products that are often observed in solution-phase cyclization.[3] The workflow typically involves the incorporation of Fmoc-Gly(allyl)-OH into the peptide sequence, followed by the removal of the allyl group to reveal a reactive handle for subsequent intramolecular reactions.

Beyond cyclization, the deprotected allyl-functionalized glycine can be used for:

-

Bioconjugation: Attaching peptides to other molecules of interest, such as fluorescent labels, cytotoxic drugs, or carrier proteins.[1]

-

Peptide Stapling: Introducing hydrocarbon staples to constrain the peptide into a specific conformation, often an alpha-helix, which can enhance target affinity and proteolytic stability.

-

Drug Development: Designing peptide-based drugs with improved pharmacokinetic properties.[1]

Experimental Protocols

Coupling of Fmoc-Gly(allyl)-OH

The coupling of Fmoc-Gly(allyl)-OH to the growing peptide chain follows standard Fmoc-SPPS protocols. Due to the non-chiral nature of glycine, the risk of epimerization during coupling is eliminated, simplifying the synthetic process.[4]

General Coupling Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the peptide chain.

-

Activation: In a separate vessel, activate Fmoc-Gly(allyl)-OH (typically 3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and an organic base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

To mitigate potential low coupling efficiency, especially in glycine-rich sequences which are prone to aggregation, strategies such as double coupling (repeating the coupling step with fresh reagents) can be employed.

Deprotection of the Allyl Group

The selective removal of the allyl group is achieved through palladium(0)-catalyzed allylic substitution. Several protocols have been developed, with variations in the palladium source, scavenger, and reaction conditions.

Table 1: Comparison of Allyl Deprotection Protocols

| Parameter | Protocol 1: Pd(PPh₃)₄/Scavenger Cocktail | Protocol 2: Automated Pd(PPh₃)₄/NMM | Protocol 3: Guibe Method |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Scavenger/Reagents | Phenylsilane (B129415) (PhSiH₃) | 5% Acetic Acid (HOAc) and 2.5% N-methylmorpholine (NMM) | Phenylsilane (PhSiH₃) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Chloroform (CHCl₃) | Dichloromethane (DCM) |

| Reaction Time | 30 minutes to 2 hours (can be repeated) | 2 hours (recycled through the column) | Not specified |

| Conditions | Room temperature, can be performed under atmospheric conditions.[5] | Automated synthesizer | Neutral conditions |

| Post-Deprotection Wash | Wash with DCM, DMF, and solutions of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to remove palladium residues.[6] | Automated wash cycles | Not specified |

| Reported Efficiency | Generally high, with complete deprotection often observed.[5] | Suitable for automated synthesis of cyclic peptides.[6] | Described as useful, efficient, and reliable for preparing long cyclic peptides on-resin.[2][7] |

Detailed Manual Deprotection Protocol (based on the Guibe Method): [7]

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Deprotection Cocktail Preparation: In a separate vessel, prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for the desired time (e.g., 2 hours). It is advisable to protect the reaction from light.[8]

-

Washing: After the reaction, thoroughly wash the resin with DCM and DMF. To ensure complete removal of palladium, which can interfere with subsequent steps, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF.

Visualization of Experimental Workflows

Fmoc-SPPS Cycle for Fmoc-Gly(allyl)-OH Incorporation

References

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biotage.com [biotage.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

A Comprehensive Technical Guide to Fmoc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its unique base-lability within an orthogonal protection strategy. This guide provides an in-depth exploration of the core principles of Fmoc chemistry, detailed experimental protocols, and quantitative data to support the practical application of this essential tool in research and drug development.

Core Principles of Fmoc Protection

The utility of the Fmoc group in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), stems from its stability under acidic and neutral conditions and its selective removal under mild basic conditions. This orthogonality allows for the deprotection of the Nα-amino group without affecting the acid-labile protecting groups commonly used for amino acid side chains.[1][2][3]

The Fmoc group is introduced to the α-amino group of an amino acid, forming a stable carbamate (B1207046) linkage.[4] This protected amino acid can then be used in peptide coupling reactions. The core of the Fmoc strategy lies in the repetitive cycle of deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

Mechanism of Fmoc Protection

The introduction of the Fmoc group is typically achieved by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[5][6][7] The reaction is a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Caption: Chemical reaction for the protection of an amino acid with an Fmoc group.

Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable, less prone to hydrolysis, and tends to produce fewer side reactions, leading to higher purity of the final Fmoc-amino acid.[5][8]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[9][10] A secondary amine, most commonly piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. The piperidine also acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[8][10]

Caption: Mechanism of Fmoc deprotection using piperidine.

Quantitative Data on Fmoc Chemistry

The efficiency of Fmoc protection and deprotection is influenced by various factors, including the choice of reagents, solvent, base concentration, and reaction time.

Comparison of Fmoc-Cl and Fmoc-OSu for Protection

| Reagent | Reactivity | Stability | Common Side Reactions | Typical Yield | Purity of Product |

| Fmoc-Cl | High | Lower, moisture-sensitive | Formation of dipeptides | Good to High | Good |

| Fmoc-OSu | Moderate | Higher, easier to handle | Fewer side reactions | High | Very High |

This table summarizes qualitative comparisons found in the literature.[5][6][8]

Kinetics of Fmoc Deprotection with Piperidine

The rate of Fmoc deprotection is highly dependent on the concentration of piperidine in the solvent (typically DMF).

| Piperidine Concentration (v/v in DMF) | Time for 50% Deprotection (Fmoc-Val) | Time for >99% Deprotection (Fmoc-Val-OH) |

| 1% | - | > 5 min |

| 2% | - | ~ 5 min |

| 5% | - | < 3 min |

| 20% | ~ 6 seconds | < 1 min |

Data compiled from multiple sources.

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid (e.g., Glycine) using Fmoc-OSu

This protocol describes a general procedure for the N-terminal protection of an amino acid.

Materials:

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Glycine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add the Fmoc-OSu solution dropwise to the stirred glycine solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of Fmoc-Gly-OH will form.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude Fmoc-Gly-OH from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.[4][11]

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

-

Solvent Removal: Drain the DMF from the synthesis vessel.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes.

-

Solution Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8][12]

Protocol for Monitoring Fmoc Deprotection by UV Spectroscopy

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[13][14]

Procedure:

-

Collect Filtrate: Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.

-

Dilution: Dilute the collected solution to the mark with DMF.

-

UV Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.

-

Calculation: The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of flask (L)) / (ε × path length (cm) × mass of resin (g)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[14]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle in Fmoc-based SPPS.

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The Fmoc protection strategy is a robust and versatile methodology that has become the standard for solid-phase peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and suitability for automation have made it indispensable in both academic research and the pharmaceutical industry. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols and quantitative monitoring, is crucial for the successful synthesis of high-purity peptides. While challenges such as peptide aggregation and side reactions can arise, careful planning and troubleshooting can mitigate these issues, enabling the efficient construction of complex peptide targets.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. kilobio.com [kilobio.com]

- 8. benchchem.com [benchchem.com]

- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

Fmoc-Gly(allyl)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-Nγ-(allyl)-Glycine (Fmoc-Gly(allyl)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for selective deprotection and modification. The stability of this reagent is critical for ensuring the integrity and purity of the final peptide product. This technical guide provides an in-depth overview of the stability of Fmoc-Gly(allyl)-OH, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Chemical Stability Profile

Fmoc-Gly(allyl)-OH is a crystalline solid that is generally stable under standard laboratory conditions when stored properly. However, its stability can be compromised by exposure to certain conditions, primarily due to the lability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and, to a lesser extent, the reactivity of the allyl group.

Key Stability Considerations:

-

pH: The Fmoc group is highly susceptible to cleavage under basic conditions. This cleavage is the basis of its use in SPPS, where it is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). The compound is stable in neutral and acidic conditions.

-

Temperature: Elevated temperatures can lead to the degradation of the Fmoc group. While solid Fmoc-Gly(allyl)-OH is relatively stable at ambient temperatures for short periods, long-term storage at elevated temperatures is not recommended.

-

Light: While no specific photostability data for Fmoc-Gly(allyl)-OH is readily available, compounds containing the fluorenyl group can be sensitive to UV light. Therefore, it is prudent to protect the compound from prolonged exposure to light.

-

Oxidizing and Reducing Agents: The allyl group is susceptible to oxidation, which can lead to the formation of various byproducts. It is generally stable to the conditions used for Fmoc and Boc deprotection but can be removed using specific palladium catalysts.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and reactivity of Fmoc-Gly(allyl)-OH. The following conditions are recommended based on information from various suppliers.

| Condition | Recommendation | Rationale |

| Temperature (Solid) | 2°C to 8°C (refrigerated) | Minimizes thermal degradation of the Fmoc group and preserves long-term stability. |

| Temperature (Solution) | -20°C | For short-term storage of stock solutions (up to one month) to prevent degradation in solution. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric contaminants. |

| Light | Store in an opaque or amber container. | Protects from potential photodegradation. |

| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis of the Fmoc group and other potential side reactions. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess purity.

Figure 1. Potential Degradation Pathways of Fmoc-Gly(allyl)-OH.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the stability of Fmoc-Gly(allyl)-OH under various stress conditions. This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

General Workflow for Forced Degradation Study

An In-depth Technical Guide to Fmoc-Gly(allyl)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly(allyl)-OH, an essential building block in modern peptide chemistry and drug discovery. It details its chemical properties, synonyms, and key applications, with a focus on its role in the synthesis of structurally constrained peptides. This document also furnishes detailed experimental protocols for its incorporation into peptide sequences and subsequent chemical modifications, alongside an exemplary signaling pathway that can be targeted by peptides synthesized using this versatile amino acid derivative.

Core Concepts and Synonyms

Fmoc-Gly(allyl)-OH is a derivative of the amino acid glycine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and an allyl group is attached to the alpha-carbon. This unique structure provides a versatile tool for peptide chemists. The Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS), while the allyl side chain offers a site for orthogonal chemical modifications.

A variety of synonyms and alternative names are used in the literature and by chemical suppliers to refer to Fmoc-Gly(allyl)-OH and its stereoisomers. Understanding these is crucial for effective literature searches and procurement.

| Synonym/Alternative Name | Stereochemistry | Common Usage |

| Fmoc-L-Gly(allyl)-OH | L-isomer | Chemical catalogs, research articles |

| (S)-2-(Fmoc-amino)-4-pentenoic acid | L-isomer | IUPAC-based nomenclature |

| Fmoc-L-2-allylglycine | L-isomer | Chemical catalogs |

| Fmoc-D-Gly(allyl)-OH | D-isomer | Chemical catalogs, research articles |

| (R)-2-(Fmoc-amino)-4-pentenoic acid | D-isomer | IUPAC-based nomenclature |

| Fmoc-D-2-allylglycine | D-isomer | Chemical catalogs |

| Fmoc-N-(allyl)-glycine | Racemic or unspecified | Chemical catalogs |

| 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid | Racemic or unspecified | IUPAC-based nomenclature |

Physicochemical and Quantitative Data

The physical and chemical properties of Fmoc-Gly(allyl)-OH are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the L-isomer, which is commonly used in the synthesis of bioactive peptides.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| CAS Number | 146549-21-5 | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 134 - 140 °C | [2][1] |

| Purity | ≥98.0% (HPLC) | [2][1] |

| Optical Rotation ([a]²⁰D) | -8 ± 2 ° (c=1 in DMF) | |

| Storage Temperature | 2-8°C | [1] |

Applications in Peptide Synthesis and Drug Development

The unique structural features of Fmoc-Gly(allyl)-OH make it a valuable tool for a range of applications in research and drug development.[3][4]

-

Peptide Synthesis: It serves as a fundamental building block in SPPS, enabling the creation of complex peptides with specific functionalities.[3]

-

Drug Development: Its application is crucial in the design of peptide-based therapeutics, where it can enhance stability and bioavailability.[4] The allyl group allows for the creation of diverse peptide libraries for screening potential drug candidates.[5]

-

Bioconjugation: The allyl side chain facilitates the attachment of peptides to other biomolecules, which is vital for developing targeted therapies and drug delivery systems.[3][4]

-

Constrained Peptides and Macrocyclization: A primary application of Fmoc-Gly(allyl)-OH is in the synthesis of cyclic or "stapled" peptides through ring-closing metathesis (RCM). This technique uses a ruthenium catalyst to form a carbon-carbon double bond between two allyl groups within a peptide chain, creating a more rigid and conformationally constrained molecule. Such peptides often exhibit increased potency, stability, and cell permeability.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Gly(allyl)-OH into a peptide sequence and the subsequent manipulation of its allyl side chain.

Incorporation of Fmoc-Gly(allyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for coupling Fmoc-Gly(allyl)-OH onto a solid support resin using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-Gly(allyl)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free amine.

-